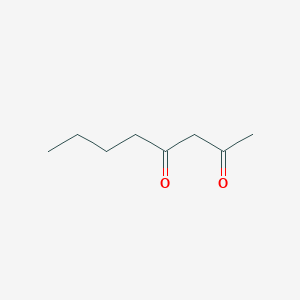













|
REACTION_CXSMILES
|
N.[Na].[C:3]([CH2:6][C:7](=[O:9])[CH3:8])(=[O:5])[CH3:4].[CH2:10](Br)[CH2:11][CH3:12]>C(OCC)C.O.[N+]([O-])([O-])=O.[Fe+2].[N+]([O-])([O-])=O.[Na]>[CH3:8][C:7](=[O:9])[CH2:6][C:3](=[O:5])[CH2:4][CH2:10][CH2:11][CH3:12] |f:5.6.7.8,^1:1,28|
|


|
Name
|
|
|
Quantity
|
12.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
|
Name
|
NaNH2
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)CC(C)=O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
|
Name
|
|
|
Quantity
|
28.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)Br
|
|
Name
|
iron nitrate hydrate
|
|
Quantity
|
0.13 g
|
|
Type
|
catalyst
|
|
Smiles
|
O.[N+](=O)([O-])[O-].[Fe+2].[N+](=O)([O-])[O-]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|


|
Type
|
CUSTOM
|
|
Details
|
After further stirring for 50 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the ammonia was evaporated
|
|
Type
|
WAIT
|
|
Details
|
After about 12 hours
|
|
Duration
|
12 h
|
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with ethyl ether 3 times (50 ml each)
|
|
Type
|
WASH
|
|
Details
|
the combined organic phases were washed twice with an NaCl solution (50 ml each)
|
|
Type
|
CUSTOM
|
|
Details
|
dried on Na2SO4
|
|
Type
|
CUSTOM
|
|
Details
|
After removal of the solvent
|


Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(CC(CCCC)=O)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 33 g | |
| YIELD: PERCENTYIELD | 52.9% | |
| YIELD: CALCULATEDPERCENTYIELD | 77.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |